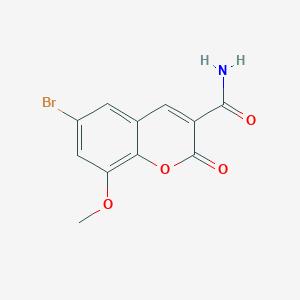

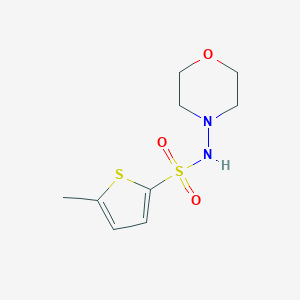

![molecular formula C15H12Cl2FNOS B254848 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide, also known as DAS181, is a novel drug that has been developed for the treatment of respiratory viral infections. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide involves the cleavage of sialic acid receptors on the host cell surface. Sialic acid is a molecule that is found on the surface of many cells, including respiratory epithelial cells. Viruses such as influenza virus and parainfluenza virus use sialic acid as a receptor to enter host cells. 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide cleaves sialic acid, which prevents viral attachment and entry into the host cell.

Biochemical and Physiological Effects:

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide has been shown to have a high specificity for sialic acid receptors on respiratory epithelial cells. It does not affect other sialic acid-containing molecules in the body, such as those found in the brain and kidneys. 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide has also been shown to have a low toxicity profile and is well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide is its broad-spectrum antiviral activity against respiratory viruses. It has been shown to be effective against a wide range of influenza virus strains, including those that are resistant to current antiviral drugs. However, one of the limitations of 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide is its high cost of production, which may limit its availability for widespread use.

Orientations Futures

For research include the optimization of synthesis methods, development of new formulations, and potential use in combination with other antiviral drugs.

Méthodes De Synthèse

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form 3,4-dichlorobenzylthiourea. This compound is then reacted with 4-fluoroacetophenone in the presence of sodium ethoxide to form 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide. The synthesis method has been optimized to obtain a high yield of pure 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide.

Applications De Recherche Scientifique

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide has been extensively studied for its antiviral activity against respiratory viruses such as influenza virus, parainfluenza virus, and respiratory syncytial virus. It has been shown to inhibit viral replication by cleaving sialic acid receptors on the host cell surface, which prevents viral attachment and entry into the host cell. 2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide has also been studied for its potential use in treating viral pneumonia, which is a major cause of morbidity and mortality worldwide.

Propriétés

Nom du produit |

2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide |

|---|---|

Formule moléculaire |

C15H12Cl2FNOS |

Poids moléculaire |

344.2 g/mol |

Nom IUPAC |

2-[(3,4-dichlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C15H12Cl2FNOS/c16-13-6-1-10(7-14(13)17)8-21-9-15(20)19-12-4-2-11(18)3-5-12/h1-7H,8-9H2,(H,19,20) |

Clé InChI |

DUUAFCVZQNEOMY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl)F |

SMILES canonique |

C1=CC(=CC=C1NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

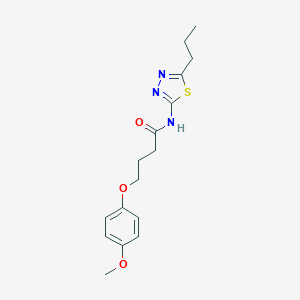

![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B254782.png)

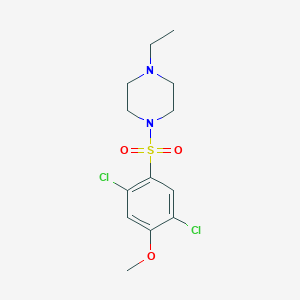

![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)

![[[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254789.png)

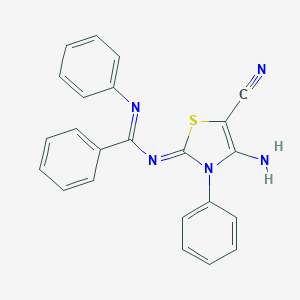

![4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid](/img/structure/B254790.png)

![allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254795.png)

![allyl 2-(1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254796.png)

![N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B254801.png)

![(2Z)-4-{[4-(acetylamino)phenyl]amino}-3-methyl-4-oxobut-2-enoic acid](/img/structure/B254803.png)